molecular formula C8H8FNO2 B8681390 Methyl 2-(5-fluoropyridin-2-yl)acetate

Methyl 2-(5-fluoropyridin-2-yl)acetate

Cat. No.: B8681390
M. Wt: 169.15 g/mol
InChI Key: OSBGRHWGAFTAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-fluoropyridin-2-yl)acetate is a fluorinated pyridine derivative characterized by a methyl ester group attached to an acetic acid backbone, which is further substituted with a 5-fluoro-pyridin-2-yl moiety. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing fluorine atom and the pyridine ring’s aromaticity, which influence reactivity and binding interactions.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 2-(5-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3

InChI Key

OSBGRHWGAFTAOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS No. Key Features Hazard/Safety Data References
Methyl 2-(5-fluoropyridin-2-yl)acetate C8H8FNO2 Not explicitly provided Fluorine at pyridine C5; methyl ester group. Not available in evidence.
Ethyl 2-(5-fluoropyridin-2-yl)acetate C9H10FNO2 1006686-15-2 Ethyl ester analog; similar structure but with longer alkyl chain. H315 (skin irritation), H319 (eye damage)
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate C9H11FN2O2 Amino group replaces acetate oxygen; potential for hydrogen bonding. Discontinued (CymitQuimica catalog)
Methyl 2-(5-fluoropyrimidin-2-yl)acetate C7H7FN2O2 Pyrimidine ring (N at C2 and C4) instead of pyridine; altered electronic profile. No safety data available.
Ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate C10H11F2NO2 503627-67-6 Difluoro substitution; methyl at pyridine C3. Solubility: Sample at 10 mM. For research use only.
Methyl 2-phenyl-2-(pyridin-2-yl)acetate C14H13NO2 26483-64-7 Phenyl and pyridyl groups; increased steric bulk. Similarity score: 0.82 (structural)

Key Differences and Implications

Ester Group Variation (Methyl vs. Ethyl derivatives are often discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or stability .

Heterocycle Substitution (Pyridine vs. Pyrimidine):

  • Replacement of pyridine with pyrimidine (as in Methyl 2-(5-fluoropyrimidin-2-yl)acetate) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties. This may affect interactions in biological targets or catalysts .

Functional Group Modifications: The amino-substituted analog (Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate) replaces the ester oxygen with an NH group, enabling participation in nucleophilic reactions or coordination chemistry .

Safety Profiles:

  • Ethyl 2-(5-fluoropyridin-2-yl)acetate carries warnings for skin and eye irritation (H315/H319), whereas analogs like Methyl 2-phenyl-2-(pyridin-2-yl)acetate lack explicit hazard data, highlighting the need for tailored safety assessments .

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